ISAS1 protein
Description
Properties
CAS No. |
156348-48-0 |
|---|---|
Molecular Formula |
C13H25NO5S |
Synonyms |
ISAS1 protein |
Origin of Product |
United States |
Molecular Biology and Genetic Basis of Isas1 Protein
Genomic Organization and Gene Structure of ISAS1 Protein-Encoding Loci
Insertion sequences (IS) are the simplest type of transposable elements found in prokaryotic genomes. nih.gov They typically consist of a gene encoding a transposase, the enzyme required for transposition, flanked by short terminal inverted repeats (IRs). biotoul.fr The genomic organization of this compound-encoding loci follows this general structure, with the transposase gene being the central component. These elements can be found integrated into bacterial chromosomes and plasmids. uniprot.org
The IS1 element, a related insertion sequence, contains two adjacent genes, insA and insB, both of which are required for IS1 transposition and IS1-mediated plasmid cointegration. biotoul.fr The third open reading frame (ORF) is the probable ORFAB transposase, which is reconstructed in silico by possible -1 frameshift. uniprot.org
Identification and Characterization of this compound Gene Homologs and Orthologs
Homology among proteins or DNA sequences is defined in terms of shared ancestry. nih.govfigshare.com Homologous sequences are orthologous if they were separated by a speciation event, originating by vertical descent from a single gene of the last common ancestor. nih.govfigshare.com The ISAs1 family transposase has been identified in various bacterial species. For instance, an ISAs1 family transposase is found in Escherichia coli and Azospirillum thermophilum. These represent homologs of the ISAs1 family transposase gene.
Characterization of these homologs involves analyzing their sequences, domain structures, and functional properties. UniProt entries for ISAs1 family transposases indicate the presence of domains such as Transposase_11 and DDE_Tnp_1, which are characteristic of DDE-type transposases.
| Organism | Protein Name | Length (Amino Acids) | UniProt Accession |
| Escherichia coli | ISAs1 family transposase | 378 | A0A6M9WU06 |
| Escherichia coli | ISAs1-like element ISEc1 family transposase | 310 | A0A793CYQ1 |
| Azospirillum thermophilum | ISAs1 family transposase | 408 | A0A1S4A8G0 |
Regulatory Elements and Cis-Acting Sequences Governing this compound Expression
Gene expression is regulated by the binding of regulatory proteins to DNA sequences outside of the promoter, known as control elements or cis-acting elements. Cis-regulatory elements are regions of non-coding DNA that regulate the transcription of neighboring genes. They are typically found in the vicinity of the genes they regulate and function by binding to transcription factors.
For the IS1 element, the InsA protein, encoded by IS1, binds specifically to the terminal inverted repeats (IRs) of the insertion sequence. These IRs act as cis-acting sequences that are essential for both InsA binding and transposition activity. The InsA binding sites are located within the minimal active ends of IS1. This binding of InsA to the IRs negatively regulates IS1 transposition activity.
| IS Element | Regulatory Protein | Cis-Acting Sequence | Location on IS Element | Regulatory Effect |
| IS1 | InsA | Terminal IRs | Ends of IS1 | Negative regulation of transposition and gene expression |
Note: Information specifically for this compound's cis-acting sequences is inferred from studies on the related IS1 element.
Transcriptional Regulation of this compound Synthesis
Transcriptional regulation is the primary means by which cells control gene expression, regulating the conversion of DNA to RNA. This process allows cells to respond to various intracellular and extracellular signals.
For the IS1 element, the insA and insB genes are transcribed polycistronically from a promoter located in the left terminal inverted repeat of IS1 (insL). biotoul.fr This promoter activity drives the synthesis of the InsA and InsB proteins. biotoul.fr
Promoter Activity and Inducible Expression Systems for this compound
Promoter activity refers to the efficiency and timing with which a promoter initiates transcription. Inducible expression systems are regulatory promoters that are activated only upon receiving a specific stimulus, allowing for controlled gene expression.
While specific inducible expression systems for this compound are not detailed in the search results, studies on IS1 have utilized inducible promoters, such as the tac promoter, to overexpress the insA and insB genes. biotoul.fr This approach allows researchers to study the effects of varying protein levels on transposition activity. biotoul.fr The strength and regulation of the promoter upstream of the transposase gene are crucial for controlling the level of this compound expression.
Environmental and Cellular Factors Influencing this compound Transcription
Transcription can be influenced by environmental and cellular factors, often mediated by transcription factors and regulatory proteins that bind to control elements.
For the ISAs1 family, one study noted the presence of ISAs1 as an insertion in the vapA gene of Aeromonas salmonicida after growing the strain at 30°C, raising the question of whether transposition is triggered by high temperature. biotoul.fr This suggests that environmental factors like temperature may influence the activity or transcription of ISAs1.
Cellular factors, such as the availability of host proteins like integration host factor (IHF), can also influence the functional organization of IS elements and the binding of their encoded proteins. For IS1, the binding sites for InsA and IHF overlap, indicating an interaction between a cellular factor (IHF) and the IS-encoded protein (InsA) that likely impacts transcription or transposition.
Post-Transcriptional and Translational Control of this compound Levels
Gene expression can also be regulated after transcription, at the level of mRNA processing, stability, and translation. Translational control, in particular, plays a significant role in defining the proteome and maintaining cellular homeostasis. This regulation can occur at different steps of protein synthesis, with initiation being a common target.
For the IS1 element, synthesis of the InsAB' transposase, a fusion protein, occurs via a -1 frameshift between the insA and insB' reading frames. This frameshifting mechanism is a crucial post-transcriptional or translational control mechanism that determines the ratio of InsA to InsAB' proteins. The transposition activity of IS1 depends on the relative levels of InsA and InsAB', and this ratio is primarily determined at the translational level by frameshifting, appearing relatively insensitive to large variations in transcription levels. This highlights the importance of translational control in regulating the functional outcome of IS1 gene expression.
Post-transcriptional cis-acting elements, often located in the untranslated regions (UTRs) of mRNA, can serve as binding sites for trans-acting factors (RNA-binding proteins and small non-coding RNAs) to affect mRNA translation. While specific post-transcriptional cis-acting elements and trans-acting factors regulating this compound are not detailed in the search results, the frameshifting mechanism observed in IS1 suggests the presence of specific mRNA sequences and potentially associated factors that facilitate this process.
| Regulatory Level | Mechanism | Example (from IS1) | Effect on Protein Level/Activity |
| Translational Control | Ribosomal frameshifting | -1 frameshift between insA and insB' frames | Determines ratio of InsA to InsAB' transposase, crucial for transposition activity |
| Post-Transcriptional | (Inferred from translational control mechanism) | Potential cis-acting mRNA sequences and trans-acting factors involved in frameshifting | Influences the production of functional transposase variants |
Note: Information on post-transcriptional and translational control for this compound is primarily based on studies of the related IS1 element.
mRNA Stability and Processing Mechanisms Affecting this compound Transcripts
In prokaryotes, mRNA processing is generally less extensive than in eukaryotes, which involve capping, splicing, and polyadenylation khanacademy.orgjackwestin.com. However, mRNA stability is a significant factor in controlling gene expression in bacteria wikipedia.org. The half-life of bacterial mRNAs can be very short, often on the order of seconds, which allows for rapid adjustments in protein synthesis in response to environmental changes jackwestin.com.
While specific data on the mRNA stability of ISAs1 transcripts is limited in the provided search results, studies on other IS elements, such as IS10, indicate that transposase mRNA half-life influences transposition activity unesp.br. The stability of an mRNA molecule can be affected by various factors, including its secondary structure and the activity of ribonucleases wikipedia.org. RNA secondary structures, such as stem-loops and pseudoknots, can protect mRNA from degradation by ribonucleases, thereby increasing its stability nih.govbiorxiv.org. Conversely, disruption of such structures can decrease mRNA stability nih.govbiorxiv.org.
For IS elements, the regulation of mRNA stability can be linked to mechanisms that control translation initiation or elongation. For instance, if a regulatory mechanism involves the formation of an RNA structure that sequesters the ribosome binding site, this structure might also influence the accessibility of the mRNA to degradation machinery.
Ribosomal Engagement and Translational Efficiency of this compound
Translational control plays a significant role in regulating the expression of some IS transposases unesp.br. This can involve mechanisms that affect the efficiency with which ribosomes bind to the mRNA and the rate at which they translate the coding sequence.
One mechanism observed in some IS elements, including IS1 and members of the IS3 family, is programmed ribosomal frameshifting asm.orgnih.gov. This process allows for the synthesis of multiple protein products with different C-termini or entirely different proteins from a single mRNA molecule by causing the ribosome to shift into an alternative reading frame at a specific sequence motif asm.orgnih.gov. Such frameshifting is often stimulated by specific mRNA structures, such as slippery codons and downstream secondary structures (hairpins and pseudoknots), which can impede ribosomal progression nih.gov. While programmed ribosomal frameshifting has been demonstrated for IS1, its occurrence and specific mechanisms for ISAs1 would require dedicated research.
Another translational control mechanism involves the sequestration of translation initiation signals within RNA secondary structures unesp.br. This has been observed in IS10 and IS50, where inverted repeat sequences near the IS end can form structures in the mRNA that hide the ribosome binding site or translation initiation codon, thereby reducing transposase expression unesp.br. Transcripts originating from within the IS might not form this structure, allowing for translation, while transcripts originating from flanking host DNA might include both repeats, leading to the formation of the inhibitory structure unesp.br.
Ribosomal proteins can also influence translational efficiency, particularly for structured mRNAs. For example, ribosomal protein S1 is required for efficient translation of certain structured viral internal ribosome entry sites (IRESs) in Escherichia coli, likely by helping the ribosome bind to and unwind the structured RNA nih.govbiorxiv.org. If ISAs1 transcripts contain significant secondary structures, ribosomal proteins like S1 could play a role in their efficient translation.
Involvement of Non-Coding RNAs in this compound Gene Regulation
Non-coding RNAs (ncRNAs), which are RNA molecules that are not translated into proteins, are increasingly recognized as important regulators of gene expression in both prokaryotes and eukaryotes mdpi.comabcam.comcaister.com. These include small RNAs and long non-coding RNAs that can act through various mechanisms, such as binding to mRNA to affect its stability or translation, or interacting with DNA or proteins to influence transcription or chromatin structure mdpi.comabcam.com.
In the context of IS elements, non-coding RNAs, particularly antisense RNAs, have been implicated in regulating transposition asm.orgunesp.br. Antisense RNAs are transcripts that are complementary to a portion of a sense mRNA. They can regulate gene expression by binding to the mRNA, affecting its stability, processing, or translation mdpi.com. For example, in IS10, an antisense RNA regulates transposase expression unesp.br.
While the provided search results mention the general role of non-coding RNAs in gene regulation and their association with mobile genetic elements in eukaryotes asm.org, specific examples of ncRNA-mediated regulation directly targeting this compound expression in prokaryotes are not detailed. However, given that antisense RNA regulation is a known mechanism for controlling the expression of some bacterial IS transposases, it is plausible that similar mechanisms could be involved in the regulation of ISAs1. The identification of ISAs1 family elements in various bacterial genomes oup.comtum.denih.govnih.govescholarship.org suggests that their expression is likely subject to regulatory controls within their host organisms, and non-coding RNAs could be part of these regulatory networks.
Further research would be needed to identify specific non-coding RNAs that interact with ISAs1 transcripts or the ISAs1 genetic element and to elucidate the precise mechanisms by which they might influence this compound expression.
Biochemical Characterization and Enzymatic Mechanisms of Isas1 Protein
Recombinant Expression and Purification Strategies for ISAS1 Protein
Recombinant protein expression and purification are fundamental steps in the biochemical characterization of a protein like ISAS1. These techniques allow for the production of sufficient quantities of the protein in a controlled environment, separate from its native cellular context nih.govthermofisher.com. Common strategies involve cloning the gene encoding the this compound into an expression vector, which is then introduced into a suitable host organism, often Escherichia coli, due to its well-established expression systems nih.govnzytech.com.
Expression vectors typically incorporate elements such as promoters to drive protein synthesis and may include sequences for affinity tags nih.govthermofisher.com. Affinity tags, such as polyhistidine (His-tag) or glutathione (B108866) S-transferase (GST), are genetically fused to the recombinant protein, enabling its selective purification from cell lysates using techniques like immobilized metal affinity chromatography (IMAC) or affinity chromatography with resins specific to the tag nih.govthermofisher.comnzytech.com.
Following expression, cells are lysed to release the recombinant protein thermofisher.com. The purification process then employs chromatography steps to isolate the tagged this compound from other cellular components nih.govthermofisher.com. IMAC, utilizing resins charged with metal ions like Ni²⁺, is a widely used method for purifying His-tagged proteins and is compatible with various buffer conditions nih.gov. After purification, the affinity tag can be removed by site-specific proteases if necessary nih.gov. The purity and identity of the recombinant this compound can be assessed using techniques such as SDS-PAGE and Western blotting.
Determination of this compound Enzymatic Activity and Kinetic Parameters
The primary enzymatic activity associated with ISAs1 family proteins is transposase activity, which involves the manipulation of DNA sequences uniprot.orguniprot.org. Determining the enzymatic activity of purified recombinant this compound is crucial for understanding its biological role. Enzymatic assays for transposases typically measure their ability to catalyze steps in the transposition process, such as DNA binding, cleavage, or strand transfer.
Kinetic parameters, such as the Michaelis constant (Km) and catalytic rate constant (kcat), provide quantitative insights into the enzyme's efficiency and substrate affinity nih.gov. Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), serving as an inverse measure of substrate affinity nih.govnih.gov. The kcat, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit time when the enzyme is saturated with substrate nih.govnih.gov. These parameters are typically determined by measuring the initial reaction velocity at various substrate concentrations and fitting the data to the Michaelis-Menten equation nih.gov.
Substrate Specificity and Product Analysis in this compound-Mediated Reactions
Enzyme substrate specificity refers to the enzyme's preference for a particular substrate or a range of substrates nih.govnih.gov. For a transposase like ISAS1, the primary substrate is DNA, specifically the insertion sequences or transposons it acts upon uniprot.orguniprot.orguib.es. Substrate specificity in transposases is determined by their ability to recognize and bind to specific DNA sequences, often located at the ends of the mobile element uniprot.orguniprot.org.
Analyzing the products of ISAS1-mediated reactions involves identifying the altered DNA molecules resulting from transposition. This can include excised transposons, integration products where the transposon has inserted into a new genomic location, or other DNA intermediates depending on the specific transposition mechanism. Techniques such as gel electrophoresis, PCR, and DNA sequencing are commonly used to analyze these DNA products.
Determining substrate specificity can involve testing the enzyme's activity on different DNA sequences or variants of the known substrate nih.gov. The specificity constant (kcat/Km) is a measure of enzyme efficiency and can be used to compare the enzyme's preference for different substrates nih.gov. A higher specificity constant indicates a greater preference for that substrate nih.gov.
Specific details regarding the precise DNA sequences recognized by this compound as its substrate or a comprehensive analysis of the products of its transposition activity were not found in the provided search results. However, studies on other enzymes demonstrate that understanding substrate specificity is crucial for predicting enzyme behavior in vivo nih.govnih.gov.
Catalytic Mechanism and Residues Essential for this compound Function
The catalytic mechanism of an enzyme describes the step-by-step chemical process by which it converts substrate into product, often involving specific amino acid residues within the active site wikipedia.orguniprot.orgebi.ac.ukebi.ac.uk. The active site is the region of the enzyme where the substrate binds and the chemical reaction occurs wikipedia.orguniprot.org. It typically contains both substrate-binding residues and catalytic residues wikipedia.org.
ISAs1 family transposases are associated with the DDE domain (PF01609) uniprot.orguniprot.org. The DDE motif, consisting of aspartic acid (D), aspartic acid (D), and glutamic acid (E) residues, is a common catalytic motif found in many nucleases and transposases uniprot.org. These residues often coordinate metal ions, which are essential for the catalytic activity of these enzymes, facilitating DNA cleavage and strand transfer reactions.
Identifying the specific amino acid residues essential for this compound function would typically involve site-directed mutagenesis, where individual residues within the putative active site or other conserved regions are altered, and the effect on enzymatic activity is measured nih.govnih.gov. Studies on other enzymes with DDE motifs have shown that these residues are critical for catalysis nih.gov.
While the presence of the DDE domain in ISAs1 family transposases is noted uniprot.orguniprot.org, specific research detailing the catalytic mechanism of this compound or experimentally identifying the essential catalytic residues through mutagenesis studies was not found in the provided search results. However, general principles of DDE transposase mechanisms would likely apply, involving metal ion coordination and phosphodiester bond cleavage and formation.
Post-Translational Modifications of this compound and Their Functional Impact
Post-translational modifications (PTMs) are chemical changes that occur to a protein after its synthesis, significantly expanding the functional diversity of the proteome thermofisher.comabcam.comthermofisher.com. PTMs can affect a protein's structure, stability, localization, interactions with other molecules, and enzymatic activity news-medical.netthermofisher.comnih.govabcam.commdpi.comnih.govthermofisher.com.
PTMs are often dynamic and reversible, mediated by specific enzymes that add or remove the modifying group news-medical.netnih.govabcam.com. They play crucial roles in regulating a wide range of cellular processes news-medical.netmdpi.comthermofisher.commdpi.com.
Specific post-translational modifications of this compound were not identified in the provided search results. However, proteins in general are subject to a variety of modifications, and it is plausible that this compound could be post-translationally modified in its native cellular environment.
Phosphorylation, Acetylation, and Other Covalent Modifications
Common types of covalent post-translational modifications include phosphorylation, acetylation, methylation, glycosylation, ubiquitination, and lipidation news-medical.netthermofisher.comnih.govabcam.comthermofisher.comfmi.ch.
Phosphorylation: The addition of a phosphate (B84403) group, typically to serine, threonine, or tyrosine residues, catalyzed by kinases news-medical.netthermofisher.comabcam.com. Phosphorylation can create binding sites for other proteins or induce conformational changes that alter enzyme activity news-medical.net. It is a key regulatory mechanism in many signaling pathways news-medical.netabcam.commdpi.com.
Acetylation: The addition of an acetyl group, often to lysine (B10760008) residues or the N-terminus of a protein news-medical.netthermofisher.comnih.gov. Acetylation of lysine residues can neutralize the positive charge, affecting protein interactions, localization, and stability news-medical.netnih.gov. Acetylation is involved in regulating gene expression and metabolism news-medical.netnih.gov.
Other Covalent Modifications: These include the addition of methyl groups (methylation), sugar moieties (glycosylation), ubiquitin (ubiquitination), or lipids (lipidation) thermofisher.comnih.govabcam.comthermofisher.comfmi.ch. Each of these modifications can have distinct effects on protein function and fate nih.govthermofisher.com.
While these modifications are widespread among proteins thermofisher.comabcam.comthermofisher.com, specific experimental evidence for the phosphorylation, acetylation, or other covalent modifications of this compound was not found in the provided search results.
Role of Modifications in Regulating this compound Activity and Stability
Post-translational modifications can significantly impact protein activity and stability news-medical.netnih.govabcam.commdpi.comnih.govthermofisher.com. For enzymes, PTMs can regulate catalytic activity by directly affecting the active site, inducing conformational changes, or modulating interactions with substrates or cofactors news-medical.netmdpi.com. For example, phosphorylation can switch enzymes "on" or "off" news-medical.net.
PTMs can also influence protein stability by affecting folding, susceptibility to proteolysis, or by serving as signals for degradation pathways nih.govabcam.comnih.gov. Ubiquitination, for instance, is a well-known signal for proteasomal degradation nih.gov.
Given that this compound is a transposase, potential post-translational modifications could play a role in regulating its transposition activity, controlling when and where transposition occurs within the genome. Modifications might affect its DNA binding affinity, catalytic efficiency, or interaction with host factors. PTMs could also influence the stability of the this compound, affecting its cellular concentration and the duration of its activity.
Cellular Localization and Functional Compartmentalization of Isas1 Protein
Subcellular Distribution of ISAS1 (Sis1) Protein in Eukaryotic and Prokaryotic Systems
In eukaryotic systems, specifically yeast, the Sis1 protein exhibits a dynamic distribution between the nucleus and the cytoplasm. biorxiv.orgnih.gov Under normal physiological conditions, Sis1 is diffusely located throughout the cell but shows a higher concentration in the nucleus. biorxiv.orgnih.gov A significant portion of Sis1 is also associated with the 40S ribosomal subunits and smaller polysomes in the cytoplasm, indicating a role in the initiation of translation. nih.gov
Regarding prokaryotic systems, as mentioned, the term "ISAs1" refers to a transposase. Its localization is restricted to the cytoplasm and nucleoid of bacterial cells.
Chloroplasts: Extensive research on the yeast Sis1 protein has not revealed any evidence of its localization to chloroplasts. While other J-domain proteins are known to be targeted to and function within chloroplasts in plant cells, Sis1 itself does not appear to be one of them. nih.govplos.orgencyclopedia.pub The mechanisms for targeting proteins to chloroplasts typically involve specific N-terminal transit peptides, which have not been identified in Sis1.
Mitochondria: The Sis1 protein, in cooperation with other cytosolic chaperones like Hsp70 and Ydj1, plays a role in the biogenesis of mitochondrial β-barrel proteins. nih.gov These chaperones interact with newly synthesized mitochondrial proteins in the cytosol and are important for their import into the mitochondria. nih.gov The targeting mechanism is indirect; Sis1 acts on the mitochondrial precursor proteins in the cytosol to maintain them in an import-competent state, facilitating their subsequent recognition and translocation by the mitochondrial import machinery. nih.gov
The subcellular localization of Sis1 is highly dynamic and responsive to cellular stress, most notably heat shock. biorxiv.orgnih.gov
Under non-stress conditions, Sis1 is concentrated in the nucleoplasm where it is involved in repressing the heat shock response by promoting the binding of Hsp70 to the transcription factor Hsf1. biorxiv.orgnih.govnih.gov
Upon heat shock, Sis1 rapidly relocalizes. Within minutes, it moves from the nucleoplasm to the periphery of the nucleolus, forming a distinct ring-like structure. nih.govresearchgate.net Concurrently, it forms cytosolic clusters that associate with the surface of the endoplasmic reticulum. biorxiv.orgnih.govresearchgate.net This relocalization is a critical step in the activation of the heat shock response. By moving away from the nucleoplasm, Sis1 effectively releases Hsf1 from Hsp70-mediated repression, allowing Hsf1 to activate the transcription of heat shock genes. biorxiv.orgnih.gov
This dynamic redistribution of Sis1 is dependent on active translation, suggesting that Sis1 is recruited to sites of newly synthesized, misfolded proteins that accumulate during heat stress. biorxiv.org
| Cellular State | Primary Localization of Sis1 | Key Interacting Partners | Consequence of Localization |
| Non-stress | Nucleoplasm, Cytosol | Hsp70, Hsf1, 40S ribosomal subunits | Repression of heat shock response, involvement in translation initiation |
| Heat Shock | Periphery of the nucleolus, Cytosolic clusters on the ER | Misfolded proteins, Hsp70, Hsp104 | Activation of heat shock response, sequestration of misfolded proteins |
| Proteotoxic Stress (e.g., polyQ aggregation) | Cytosolic condensates with aggregated proteins | Hsp70, polyQ oligomers | Potentiation of the stress response, prevention of dense protein inclusions |
Role of ISAS1 (Sis1) Protein in Organelle Biogenesis and Maintenance
The primary role of Sis1 in organelle biogenesis is linked to mitochondria. Sis1, along with Ydj1, is required for the efficient import of β-barrel proteins into the mitochondrial outer membrane. nih.gov By interacting with these precursor proteins in the cytosol, Sis1 ensures they remain in a conformation that is competent for import. nih.gov Depletion of both Sis1 and Ydj1 significantly reduces the import of these proteins, indicating a crucial role for Sis1 in the biogenesis of the mitochondrial outer membrane. nih.gov There is no current evidence to suggest a role for Sis1 in the biogenesis or maintenance of chloroplasts.
ISAS1 (Sis1) Protein Contribution to Cellular Homeostasis and Stress Responses
Sis1 is a central player in maintaining protein homeostasis (proteostasis) and orchestrating the cellular response to stress. biorxiv.orgresearchgate.net
Contribution to Cellular Homeostasis: Under normal conditions, Sis1 is essential for cell viability. nih.gov Its role in the initiation of translation ensures the proper synthesis of proteins. nih.gov Furthermore, by mediating the interaction between Hsp70 and Hsf1 in the nucleus, Sis1 helps to keep the heat shock response repressed when it is not needed, thus conserving cellular resources. biorxiv.orgnih.gov
Contribution to Stress Responses: Sis1 is a critical sensor of proteotoxic stress. researchgate.net During heat shock, its rapid relocalization to sites of protein misfolding is a key event that triggers the activation of the heat shock response, allowing the cell to produce chaperones that can refold or degrade damaged proteins. biorxiv.orgnih.gov
In the context of protein aggregation, such as that caused by polyglutamine (polyQ) expansion proteins associated with neurodegenerative diseases, elevated levels of Sis1 can prevent the formation of dense, toxic protein inclusions. researchgate.net Instead, it directs soluble oligomers into more permeable condensates, where Hsp70 can accumulate and work to resolve the aggregates. researchgate.net This highlights Sis1's role in managing protein aggregation and mitigating its toxic effects. researchgate.net
The function of Sis1 as a co-chaperone for Hsp70 is fundamental to these processes. By delivering misfolded protein substrates to Hsp70 and stimulating its ATPase activity, Sis1 enables the efficient folding, refolding, or degradation of a wide range of cellular proteins, thereby safeguarding the cell from the detrimental effects of protein misfolding and aggregation. researchgate.net
Macromolecular Interactions and Complex Formation Involving Isas1 Protein
Elucidation of ISAS1 Protein-Protein Interaction Networks
The protein-protein interactions of the this compound are fundamental to its regulatory and transpositional activities. These interactions include the formation of homomeric complexes and potential associations with host-encoded factors.
Research has identified that the InsA protein, a member of the ISAS1 family encoded by the IS1 insertion sequence, can form homodimers. nih.govnih.gov This self-association is a key feature of its structure and function. The protein-protein interaction domain responsible for this dimerization has been mapped to the C-terminus of the InsA protein. nih.govnih.gov Studies using methods such as the two-hybrid system and glutaraldehyde (B144438) cross-linking have confirmed this homodimerization. nih.govnih.gov Deletion of the C-terminal region of the protein abrogates its ability to form these dimers, highlighting the specificity of this interaction domain. nih.govnih.gov
Beyond self-interaction, the IS1-encoded proteins interact with host factors. One such documented interaction is with the Integration Host Factor (IHF), a bacterial protein that plays a role in DNA bending and the regulation of various DNA-dependent processes. The binding site for IHF on the IS1 DNA overlaps with the binding site for InsA, suggesting a potential for competitive or cooperative interaction at this locus.
While the primary documented protein interaction is homodimerization, the broader ISAS1 family of transposases may engage with other host proteins to modulate their activity, although these interactions are not as well-characterized as those of InsA. For instance, the stability and accumulation of the IS1 transposase have been shown to be influenced by the host H-NS protein, suggesting an indirect regulatory interaction. asm.org
Table 1: Identified Direct Binding Partners of ISAS1 (InsA) Protein
| Interacting Protein | Type of Interaction | Functional Consequence |
| InsA | Homodimerization | Regulation of DNA binding and transcriptional repression. |
| Integration Host Factor (IHF) | Overlapping DNA binding sites | Potential modulation of transposition activity and gene expression. |
The assembly of this compound complexes, particularly the formation of InsA homodimers, is a critical aspect of its function. The dimerization occurs through the C-terminal domains of the InsA monomers. nih.govnih.gov This process is a prerequisite for its role as a transcriptional repressor. nih.govnih.gov While the formation of these homodimers has been established, detailed kinetic studies on the assembly and disassembly of these complexes in vivo are not extensively documented in the available literature. The dynamic interplay between monomeric and dimeric states of InsA likely plays a role in the fine-tuning of IS1 transposition and gene expression, but the specific triggers and regulatory mechanisms governing these transitions remain an area for further investigation. The concept of dynamic assembly and disassembly is a general feature of many protein complexes, which can undergo conformational changes and ordered assembly pathways. nih.gov
This compound Interactions with Nucleic Acids (DNA, RNA)
The primary function of the this compound as a transposase is mediated through its direct interaction with DNA. These interactions are specific and have significant functional outcomes for the insertion sequence and the host genome.
The this compound, specifically the InsA protein from IS1, is a DNA-binding protein with a high affinity for the terminal inverted repeats (IRs) of the IS1 element. nih.gov The DNA-binding domain has been localized to the N-terminus of the InsA protein. nih.govnih.gov This binding is crucial for its dual role as a repressor of transposition and a regulator of its own gene expression. nih.gov
By binding to the promoter region within the left terminal inverted repeat (IRL), InsA acts as a transcriptional repressor, controlling the expression of the insA and insAB' genes. nih.govresearchgate.net This autoregulation is a common mechanism for controlling the copy number of transposable elements. Furthermore, the binding of InsA to the terminal IRs can inhibit the transposition process itself, potentially by competing with the transposase for binding to these sites. nih.gov The interaction with DNA is not limited to simple binding; it has been observed that the binding of InsA can induce DNA bending.
The transposase component of the IS1 element, a fusion protein denoted as InsAB', is absolutely required for transposition. string-db.org The interaction of the transposase with the ends of the IS1 element is a critical step in the transposition process, which involves the cleavage and ligation reactions necessary for the movement of the element to a new genomic location. asm.org
Table 2: DNA Binding Characteristics of ISAS1 (InsA) Protein
| DNA Target | Binding Domain | Functional Outcome |
| Terminal Inverted Repeats (IRs) of IS1 | N-terminus | Repression of transposition, autoregulation of gene expression. |
| Promoter region within IRL | N-terminus | Transcriptional repression. |
Based on the available scientific literature, there is no direct evidence to suggest that the this compound or its well-studied homolog, InsA, functions as an RNA-binding protein. nih.govthermofisher.com Its regulatory activities described in research are attributed to its direct interactions with DNA sequences. nih.gov While RNA-binding proteins play a crucial role in post-transcriptional regulation, the known mechanisms of action for the ISAS1 family of proteins are centered on DNA binding and the catalysis of transposition. nih.govthermofisher.com Therefore, the regulation of gene expression by ISAS1 proteins appears to be primarily at the transcriptional level through DNA-protein interactions rather than through RNA recognition.
Functional Significance of this compound Interactions
The macromolecular interactions of the this compound are central to its biological role. The homodimerization of InsA is essential for its function as a transcriptional repressor, allowing it to control the expression of transposition machinery and thereby regulate its own mobility. nih.govnih.govnih.gov This self-regulation is a key factor in maintaining a stable relationship between the transposable element and its host genome.
The specific binding to the terminal inverted repeats of the IS1 element is the basis for its transposase activity and its ability to inhibit this process. nih.gov This dual functionality allows for a sophisticated level of control over transposition, preventing excessive and potentially deleterious insertion events. The potential interplay with host factors like IHF suggests a further layer of regulation, integrating the activity of the insertion sequence with the physiological state of the host cell.
Allosteric Regulation and Modulation of this compound Activity
Direct allosteric regulation of the this compound itself has not been extensively documented in scientific literature. However, the broader process of iron-sulfur cluster biogenesis, in which ISAS1 is a key player, is subject to intricate regulatory mechanisms that can be considered a form of allosteric control at the pathway level.
The assembly of the core ISC machinery involves allosteric effectors. For instance, frataxin (Yfh1 in yeast) is thought to function as an allosteric effector that can modulate the activity of the core biogenesis complex. nih.gov While this does not directly regulate ISAS1, it influences the availability of the [2Fe-2S] clusters that are the substrates for the ISAS1-Isa2-Iba57 complex to form [4Fe-4S] clusters. oup.comresearchgate.net Therefore, the activity of the ISAS1-containing complex is indirectly modulated by the allosteric regulation of the upstream components of the ISC assembly pathway.
Furthermore, the availability of substrates, namely iron and the [2Fe-2S] clusters, can be seen as a form of regulation. Depletion of the ISC assembly factor Iba57 or the absence of a major mitochondrial [4Fe-4S] protein target like aconitase leads to an accumulation of iron on the Isa proteins. nih.gov This suggests a feedback mechanism where the downstream steps of cluster insertion influence the state of the ISAS1-containing complex, a hallmark of allosteric regulation within a metabolic pathway.
The table below outlines the potential modulators of ISAS1 complex activity.
| Modulator | Type of Regulation | Potential Effect on ISAS1 Complex |
| Frataxin | Indirect Allosteric Effector | Influences the supply of [2Fe-2S] cluster substrates |
| [2Fe-2S] Clusters | Substrate Availability | Rate of [4Fe-4S] cluster synthesis is dependent on substrate levels |
| Apoprotein Availability | Feedback Regulation | Accumulation of iron on Isa proteins when downstream targets are absent |
Integration of this compound into Signaling Cascades
The this compound is integrated into broader cellular signaling networks primarily through its essential role in maintaining mitochondrial function and iron homeostasis. While not a classical signaling molecule that transmits signals through phosphorylation cascades, its activity is critical for the proper functioning of pathways that respond to cellular stress and metabolic state.
A key signaling pathway where ISAS1 plays an indirect but vital role is the cellular response to mitochondrial dysfunction, often referred to as the mitochondrial unfolded protein response (UPRmt). nih.govmdpi.com Depletion of ISAS1 (ISCA1) or its partners ISCA2 and IBA57 leads to severe mitochondrial defects, including swollen mitochondria and loss of cristae membranes, which are potent triggers of the UPRmt. molbiolcell.orgnih.gov The UPRmt is a signaling cascade that communicates mitochondrial stress to the nucleus, leading to the transcriptional upregulation of protective genes like chaperones and proteases to restore mitochondrial homeostasis. mdpi.com
Furthermore, the biogenesis of iron-sulfur clusters is intrinsically linked to cellular iron regulation. acs.orgresearchgate.net In eukaryotes, the iron regulatory protein 1 (IRP1) acts as a sensor of cellular iron status. Its activity is controlled by the assembly and disassembly of a [4Fe-4S] cluster. researchgate.netfrontiersin.org The maturation of IRP1 into its active form is dependent on the mitochondrial ISC machinery, and by extension, on the function of the ISAS1-containing complex. researchgate.net Thus, ISAS1 is integrated into the signaling network that governs iron uptake, storage, and utilization in the cell.
The assembly of cytosolic and nuclear Fe-S proteins, which are involved in processes like DNA repair and ribosome biogenesis, depends on a precursor molecule exported from the mitochondria. frontiersin.orgmdpi.comoup.com The synthesis of this precursor is a function of the mitochondrial ISC machinery. frontiersin.org Therefore, defects in ISAS1 function can have far-reaching consequences, impacting signaling pathways related to genome stability and protein translation.
The table below summarizes the signaling pathways in which the this compound is implicated.
| Signaling Pathway | Role of ISAS1 |
| Mitochondrial Unfolded Protein Response (UPRmt) | Essential for mitochondrial integrity; its dysfunction is a trigger for the UPRmt. |
| Cellular Iron Homeostasis | Required for the maturation of iron-regulatory proteins (IRP1) that control iron metabolism. |
| DNA Damage Response and Repair | Indirectly involved through the maturation of Fe-S containing DNA repair enzymes. |
Biological Pathways and Physiological Processes Mediated by Isas1 Protein
ISAS1/ISCA1 Protein Involvement in Metabolic Pathways
The mitochondrial protein ISCA1 is a key player in fundamental metabolic processes, primarily through its role in the biogenesis of iron-sulfur (Fe-S) clusters. These clusters are ancient and ubiquitous cofactors essential for the function of numerous enzymes involved in metabolism and energy conversion. Additionally, a plant-specific protein with a similar designation, IMPAIRED SUCROSE (B13894) INDUCTION1 (ISI1), is directly involved in carbohydrate metabolism.
Contribution to Carbohydrate Metabolism (e.g., Starch Biosynthesis/Degradation)
While the mammalian ISCA1 is not a direct enzyme in carbohydrate metabolism, its function is critical for the pathways that process carbohydrates for energy. The primary energy-yielding pathways, such as the Citric Acid Cycle (TCA) and oxidative phosphorylation, are heavily dependent on proteins that contain Fe-S clusters. For example, aconitase in the TCA cycle and various subunits of the respiratory chain complexes (Complex I, II, and III) are Fe-S proteins. oup.comnih.gov By facilitating the assembly of these Fe-S clusters, ISCA1 ensures the proper functioning of the mitochondrial respiratory chain and, consequently, efficient energy production from carbohydrates. nih.govnih.gov A deficiency in ISCA1 leads to mitochondrial dysfunction and impaired energy metabolism. frontiersin.org
In the plant kingdom, the protein IMPAIRED SUCROSE INDUCTION1 (ISI1) from Arabidopsis thaliana plays a more direct role in carbohydrate metabolism. ISI1 is a plant-specific protein that couples the availability of carbohydrates to the regulation of gene expression, particularly for genes involved in starch biosynthesis. researchgate.net Studies on isi1 mutants have shown that these plants have a reduced ability to efficiently utilize available carbohydrate resources, leading to impaired growth. researchgate.net ISI1 is expressed in the phloem and is inducible by sugars in mesophyll cells, highlighting its role in sensing and responding to the plant's carbohydrate status. researchgate.net
Table 1: Research Findings on ISI1 in Carbohydrate Metabolism
| Finding | Organism/Model | Significance | Reference(s) |
|---|---|---|---|
| ISI1 couples carbohydrate availability to the control of sugar-responsive gene expression. | Arabidopsis thaliana | Demonstrates a direct link between a signaling protein and metabolic gene regulation. | researchgate.net |
| isi1 mutants show impaired sucrose induction of starch biosynthetic gene expression. | Arabidopsis thaliana | Highlights the role of ISI1 in allocating carbohydrates to storage. | researchgate.net |
Role in Cofactor Biogenesis (e.g., Iron-Sulfur Cluster Assembly)
The primary and most well-characterized function of the mitochondrial ISAS1/ISCA1 protein is its central role in the biogenesis of iron-sulfur (Fe-S) clusters. nih.gov ISCA1 acts as a scaffold protein in the late stages of the mitochondrial iron-sulfur cluster (ISC) assembly machinery. nih.gov Specifically, it is involved in the maturation of mitochondrial [4Fe-4S] proteins. oup.comnih.gov
The process involves ISCA1, along with its paralog ISCA2 and other proteins like IBA57, facilitating the assembly of [4Fe-4S] clusters. oup.comnih.gov These clusters are then transferred to a variety of mitochondrial apoproteins, converting them into functional enzymes. oup.com Key mitochondrial enzymes that depend on this process include aconitase of the TCA cycle, subunits of the respiratory chain complexes, and lipoic acid synthase, which is itself involved in the maturation of other important metabolic enzyme complexes like the pyruvate (B1213749) dehydrogenase complex. oup.comnih.gov
Mutations in the ISCA1 gene are associated with Multiple Mitochondrial Dysfunctions Syndrome 5 (MMDS5), a severe autosomal recessive disorder characterized by neurological deterioration and early death, underscoring the critical importance of ISCA1 in cellular metabolism. oup.com
Table 2: Key Proteins and Processes Dependent on ISCA1-Mediated Fe-S Cluster Assembly
| Dependent Protein/Process | Function | Consequence of ISCA1 Deficiency | Reference(s) |
|---|---|---|---|
| Mitochondrial Aconitase (ACO2) | Isomerizes citrate (B86180) to isocitrate in the TCA cycle. | Decreased activity, disrupting the TCA cycle. | oup.comnih.gov |
| Respiratory Complex I, II, III | Electron transport and proton pumping for ATP synthesis. | Reduced activity, leading to impaired cellular respiration. | nih.gov |
| Lipoic Acid Synthase (LIAS) | Synthesizes lipoic acid, a cofactor for key dehydrogenase complexes. | Impaired lipoylation and function of enzymes like pyruvate dehydrogenase. | oup.com |
ISAS1 Protein Functions in Genetic Information Processing and Genome Dynamics
In contrast to the metabolic role of mitochondrial ISCA1, the ISAs1 family of proteins in bacteria are transposases that directly participate in shaping the genome. These enzymes are the machinery behind the movement of insertion sequences (IS), which are a type of transposable element.
Mechanisms of DNA Transposition and Genome Rearrangement
The ISAs1 family of transposases catalyze the movement of their corresponding IS elements from one location in the DNA to another. unesp.br This process, known as transposition, is a major driver of genome evolution and rearrangement in bacteria. oup.com ISAs1 family members are typically between 1200 and 1326 base pairs long and are flanked by terminal inverted repeats (IRs) that are recognized by the transposase. unesp.br
The mechanism of transposition for this family, while not detailed for every member, generally follows the patterns of other IS elements, which can include "cut-and-paste" or "copy-and-paste" mechanisms. psomagen.com In a "cut-and-paste" mechanism, the transposase excises the IS element from its original location and inserts it into a new target site. In "copy-and-paste" transposition, the IS element is replicated, and the copy is inserted elsewhere, leaving the original element in place. The insertion process often results in the duplication of a short sequence of the target DNA, creating direct repeats (DRs) flanking the newly inserted element. nih.govoup.com
The activity of ISAs1 family transposases can lead to various genomic rearrangements, including insertions, deletions, and inversions, thereby contributing significantly to the genetic plasticity of bacterial populations. unesp.broup.com
Regulation of Gene Expression Through Chromatin Remodeling or DNA Modification
The insertion of an IS element by an ISAs1 family transposase can have profound effects on gene expression. oup.com These effects are not related to chromatin remodeling in the eukaryotic sense but are direct consequences of the insertion event within the bacterial chromosome or plasmids.
One of the most direct ways ISAs1 elements regulate genes is through insertional inactivation. If an IS element inserts into the coding sequence of a gene or its promoter region, it can disrupt the gene's function, effectively turning it "off". unesp.br This has been observed in Aeromonas salmonicida, where the insertion of ISAs1 into the vapA gene inactivates this virulence factor. unesp.br
Conversely, IS elements can also activate gene expression. Some IS elements carry promoter sequences within their structure, often near their ends. nih.gov If an ISAs1 family element inserts upstream of a silent or weakly expressed gene in the correct orientation, its promoter can drive the transcription of the downstream gene, turning it "on" or increasing its expression level. unesp.br An example is seen in Streptococcus agalactiae, where the IS1548 element (an ISAs1 family member) can activate the expression of downstream genes like lmb, which encodes a laminin-binding protein involved in virulence. unesp.br
Table 3: Examples of Gene Regulation by ISAs1 Family Transposases
| IS Element | Host Organism | Target Gene(s) | Effect on Gene Expression | Reference(s) |
|---|---|---|---|---|
| ISAs1 | Aeromonas salmonicida | vapA | Inactivation by insertion. | unesp.br |
| IS1548 | Streptococcus agalactiae | hylB, cpsD | Inactivation by insertion. | unesp.br |
| IS1548 | Streptococcus agalactiae | lmb, murB | Activation of downstream genes. | unesp.br |
This compound in Host-Microbe Interactions and Adaptations
The this compound is a transposase that belongs to the ISAs1 family of insertion sequences. These proteins are enzymatic drivers of transposition, a process where a specific DNA segment, known as an insertion sequence (IS), moves from one location in a genome to another. This mobility is a powerful agent of genetic change, and through this mechanism, the this compound plays a significant role in mediating the complex relationships between bacteria and their hosts, as well as facilitating bacterial adaptation to diverse environmental pressures.
The primary function of the this compound is to recognize the ends of its corresponding IS element and catalyze its excision and insertion into a new genomic location. oup.com This act of transposition can have several consequences, including gene inactivation, gene activation, and the generation of larger genomic rearrangements. These genetic alterations are fundamental to how bacteria evolve, allowing them to modulate their interactions with host organisms and adapt to new challenges, such as the host immune response. nih.govnih.gov
Modulation of Host-Pathogen Dynamics
The most well-documented role of the this compound in host-microbe interactions comes from studies of the fish pathogen Aeromonas salmonicida, the causative agent of furunculosis in salmonids. tandfonline.com In this bacterium, virulence is closely linked to the presence of a paracrystalline surface protein array known as the A-layer. nih.govmicropspbgmu.ru This A-layer is composed of a single protein subunit encoded by the vapA gene and acts as a protective barrier, shielding the bacterium from the host's immune system. nih.govvin.com
Research has shown that the this compound can mediate the insertion of the ISAS1 element directly into the vapA gene or its promoter region. nih.gov This insertion event disrupts the gene's coding sequence, leading to a loss of A-layer production. nih.govunesp.br Bacteria that lose the A-layer are significantly less virulent, demonstrating a direct link between the activity of the this compound and the attenuation of a pathogenic phenotype. nih.gov This modulation of a key virulence factor is a clear example of how the this compound can alter the host-pathogen relationship, effectively shifting the bacterium from a highly virulent to an attenuated state.
Contribution to Bacterial Adaptation
The activity of the this compound is a key mechanism for bacterial adaptation. By facilitating the movement of insertion sequences, the this compound introduces mutations and promotes genomic plasticity. mdpi.com While many of these mutations may be neutral or detrimental, they create a reservoir of genetic diversity upon which natural selection can act. microbiologyresearch.org This is crucial for bacteria to adapt to changing environments, including the dynamic environment within a host organism. biorxiv.org
For example, the loss of a virulence factor like the A-layer in A. salmonicida may be disadvantageous for causing disease, but it could be metabolically advantageous in environments where the virulence factor is not needed, allowing for more efficient growth. The ability to switch such phenotypes on and off via IS element transposition provides a flexible adaptive strategy.
The ISAs1 family, to which the this compound belongs, is not exclusive to A. salmonicida. Members have been identified in over 50 different bacterial species, indicating a widespread role in bacterial evolution. unesp.br This broad distribution underscores the importance of transposases like ISAS1 in driving the adaptation of bacteria to a vast array of ecological niches, from environmental reservoirs to the internal milieu of host organisms. unesp.brdrugtargetreview.com The genomic rearrangements spurred by these proteins allow bacteria to acquire new traits, alter existing ones, and ultimately survive in the face of selective pressures. nih.gov
Interactive Data Table: Research Findings on this compound
| Protein Name | Classification | Associated Organism | Target Gene | Molecular Consequence | Impact on Host-Microbe Interaction | Reference |
| This compound | ISAs1 Family Transposase | Aeromonas salmonicida | vapA | Gene inactivation via insertion of ISAS1 element | Attenuation of virulence due to loss of A-layer surface protein | nih.govunesp.br |
Advanced Methodologies and Experimental Approaches in Isas1 Protein Research
Proteomic and Interactomic Analyses for ISAS1 Protein
Proteomic and interactomic analyses are crucial for understanding the cellular context and functional partners of the this compound. These approaches allow for the large-scale study of protein expression, modifications, and interactions. Proteomics involves the comprehensive analysis of the entire set of proteins in an organism, while interactomics focuses specifically on protein-protein interactions. core.ac.uknih.gov
Quantitative Proteomics for Expression Profiling and PTM Analysis
Quantitative proteomics techniques are used to measure the abundance of proteins in different biological states, providing insights into this compound expression levels under various conditions. nih.govchemwhat.id Methods such as Stable Isotope Labeling with Amino acids in Cell culture (SILAC), Isobaric Tags for Relative and Absolute Quantification (iTRAQ), and Tandem Mass Tags (TMT) enable the comparison of protein quantities across multiple samples simultaneously using mass spectrometry (MS). chemwhat.idnih.gov
Post-translational modifications (PTMs) are chemical modifications of proteins that occur after translation and can significantly impact protein function, localization, and interactions. nih.gov Mass spectrometry-based proteomics is a powerful approach to identify proteins modified by specific PTMs, such as phosphorylation, acetylation, and ubiquitination. By analyzing characteristic mass shifts in fragmentation spectra, the exact location of a PTM on an amino acid residue can often be determined. Applying these techniques to this compound would allow researchers to profile its expression in different cellular environments or life stages of the organism it inhabits and identify any PTMs that may regulate its transposase activity or other functions.
High-Throughput Screening for this compound Interaction Partners
Identifying the proteins that interact with ISAS1 is essential for understanding its molecular mechanisms and cellular roles. High-throughput screening (HTS) methods are employed to rapidly identify potential interaction partners from a large pool of proteins. Techniques such as yeast two-hybrid (Y2H) and affinity purification coupled with mass spectrometry (AP-MS) are commonly used for mapping protein-protein interaction networks. Protein arrays, where large numbers of purified proteins are immobilized on a surface, can also be probed with labeled this compound to identify binders.
Recent advancements in computational structural biology, such as AlphaFold-Multimer, are also being used for high-throughput prediction of protein-protein interactions. Applying HTS approaches would help to build an "interactome" map for this compound, revealing the cellular proteins it associates with, which could provide clues about its involvement in specific biological pathways beyond its core transposase function.
Structural Biology Techniques for High-Resolution this compound Analysis
Determining the three-dimensional structure of this compound, both in isolation and in complex with DNA or other proteins, is fundamental to understanding its mechanism of action. Structural biology employs various techniques to achieve high-resolution insights into protein architecture.
X-ray Crystallography and Cryo-Electron Microscopy for this compound Complex Structures
X-ray crystallography has historically been a dominant technique for determining protein structures at atomic resolution, relying on the diffraction pattern produced by X-rays passing through a crystal of the protein. Cryo-electron microscopy (cryo-EM) has emerged as a powerful complementary technique, particularly for large protein complexes and molecules that are difficult to crystallize. Cryo-EM involves imaging frozen hydrated samples and computationally reconstructing the 3D structure from thousands of 2D images.
For this compound, especially in the context of its interaction with DNA during transposition, cryo-EM would be invaluable for visualizing the large nucleoprotein complexes that are likely formed. X-ray crystallography could potentially provide higher resolution details for individual domains of ISAS1 or smaller binary complexes. Often, a multi-resolution approach combining data from both techniques is used to obtain a comprehensive structural understanding of complex biological systems. While AlphaFold provides predicted structures, experimental methods like crystallography and cryo-EM are essential for validating these predictions and capturing the dynamic nature and complex assemblies of the protein.
Nuclear Magnetic Resonance Spectroscopy for this compound Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides detailed information about the structure, dynamics, and interactions of proteins, particularly in solution. Unlike crystallography, which typically provides a static picture, NMR can capture the dynamic behavior of proteins over a wide range of timescales, from picoseconds to milliseconds or even seconds.
NMR experiments can reveal details about protein folding, conformational changes, and the flexibility of different regions within the protein. For this compound, NMR could be used to study the flexibility of its domains, how its conformation changes upon binding to DNA or other proteins, and the kinetics of these conformational transitions. This is particularly relevant if ISAS1 contains intrinsically disordered regions, as suggested for some protein interaction partners, whose dynamics are crucial for function.
Biophysical Characterization of this compound Binding and Conformational Changes
Biophysical techniques are employed to quantitatively characterize the interactions of this compound with its binding partners (such as DNA or other proteins) and to study the conformational changes that occur during these interactions. These methods provide thermodynamic and kinetic information about binding events.
Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and various fluorescence-based methods (e.g., fluorescence polarization/anisotropy, intrinsic tryptophan fluorescence) can be used to measure binding affinities, kinetics, and the thermodynamics of ISAS1 interactions. SPR measures the binding of a molecule to a ligand immobilized on a surface, while ITC directly measures the heat released or absorbed during a binding event. Fluorescence techniques can monitor changes in fluorescence properties upon binding or conformational change.
Single-molecule force measurements, such as optical tweezers or magnetic tweezers, can also be used to study the mechanical properties of ISAS1-DNA interactions and the forces involved in transposition. By applying force to individual molecules, these techniques can probe conformational changes and structural dynamics under tension.
These biophysical approaches, when applied to this compound, would provide quantitative data on how strongly it binds to its DNA target sites, how this binding is affected by cellular conditions or the presence of co-factors, and how the protein's shape and flexibility change during the transposition process.
Surface Plasmon Resonance (SPR) and Microscale Thermophoresis (MST)
Surface Plasmon Resonance (SPR) and Microscale Thermophoresis (MST) are biophysical techniques valuable for quantifying molecular interactions in real-time and in solution, respectively proteogenix.sciencenanotempertech.comnih.govnanotempertech.comiss.itcytivalifesciences.comnih.govnih.govnih.govmdpi.com. While specific detailed studies applying SPR or MST directly to the this compound were not extensively found in the provided search results, these methods are well-suited for characterizing the interactions of a transposase like ISAS1 with its DNA targets and potential protein cofactors.
SPR allows for the label-free measurement of binding kinetics and affinity between immobilized molecules (ligand) and molecules in solution (analyte) proteogenix.sciencenih.goviss.itcytivalifesciences.comnih.gov. In the context of ISAS1 research, SPR could be employed to immobilize purified this compound or specific DNA sequences corresponding to the ISAS1 inverted repeats or target sites. By flowing potential binding partners, such as target DNA fragments or host proteins, over the immobilized ligand, researchers could measure association and dissociation rates and determine binding affinities. This would provide quantitative data on the interaction strength and specificity of ISAS1 with its DNA substrates and any interacting host factors.
Microscale Thermophoresis (MST) quantifies molecular interactions by measuring the directed movement of molecules along a temperature gradient, which changes upon ligand binding due to alterations in size, charge, or hydration shell nanotempertech.comnanotempertech.comnih.govnih.govmdpi.com. MST is performed in solution and can be particularly useful for interactions that are difficult to study using immobilization-based methods. For ISAS1, MST could be used to study the binding affinity of fluorescently labeled this compound with unlabeled DNA fragments containing potential binding sites or with other protein partners in a homogeneous solution. This technique can provide equilibrium dissociation constants (Kd) and offer insights into the binding stoichiometry nanotempertech.com. The application of SPR and MST would be crucial for dissecting the molecular interactions that govern ISAS1 transposition activity and its regulation within the bacterial cell.
Genetic Engineering and CRISPR/Cas9-based Approaches for this compound Manipulation
Genetic engineering techniques, including those utilizing the CRISPR/Cas9 system, are indispensable tools for investigating gene function and manipulating genomes wikipedia.orgxiahepublishing.comneb.comasgct.orgbiotechacademy.dkleica-microsystems.comwikipedia.orgnih.govnih.govnih.govelifesciences.org. In the study of this compound, these approaches enable targeted modifications to the ISAS1 gene locus, allowing researchers to understand its precise role in bacterial mutagenesis, genome dynamics, and associated phenotypes, such as virulence in Aeromonas salmonicida nih.govtandfonline.compnas.orgnih.gov.
CRISPR/Cas9 technology, a powerful genome editing tool, can be directed to specific DNA sequences by a guide RNA, enabling precise modifications such as double-strand breaks wikipedia.orgxiahepublishing.comneb.comleica-microsystems.com. This system, along with other genetic engineering methods like homologous recombination, provides the means to introduce targeted changes to the ISAS1 gene biotechacademy.dkwikipedia.org.
Gene Knockout, Knock-in, and Mutagenesis Studies of this compound Loci
Gene Knockout: Creating a knockout of the gene encoding the this compound involves inactivating or deleting the gene sequence biotechacademy.dkwikipedia.orgnih.gov. This is a fundamental approach to determine the necessity of ISAS1 for specific biological processes. In bacteria harboring the ISAS1 element, knocking out the ISAS1 transposase gene would allow researchers to assess whether ISAS1 transposition events or the associated mutagenesis phenotypes, such as insertions in virulence-related genes like vapA or abcA, are abolished or significantly reduced in the absence of a functional this compound nih.govtandfonline.compnas.orgnih.gov. Comparing the phenotype of the knockout strain to the wild-type strain provides direct evidence for the contribution of ISAS1 to these processes.
Gene Knock-in: Gene knock-in involves introducing a new DNA sequence at a specific genomic locus biotechacademy.dknih.govnih.govelifesciences.org. For ISAS1 research, knock-in strategies could be used to:
Introduce a modified version of the ISAS1 gene, such as one encoding a fluorescently tagged this compound to study its localization nih.govelifesciences.org.
Insert specific mutations into the chromosomal ISAS1 gene to study the effect of altered protein sequence on its activity.
Introduce the ISAS1 element or its transposase gene into bacterial strains that naturally lack it to investigate its potential for transposition and mutagenesis in different genomic contexts.
Insert reporter genes under the control of the ISAS1 promoter to study its transcriptional regulation.
Mutagenesis Studies of this compound Loci: Beyond complete knockout, targeted mutagenesis of the ISAS1 gene can be performed to generate specific amino acid substitutions within the this compound biotechacademy.dk. This site-directed mutagenesis is crucial for identifying functional domains or critical residues required for ISAS1 transposase activity, DNA binding, dimerization, or interaction with host factors. By altering specific codons in the ISAS1 gene and analyzing the effects on transposition in vivo or protein activity in vitro, researchers can gain detailed insights into the structure-function relationships of the this compound. The inherent ability of the ISAS1 element to cause endogenous mutagenesis in other genes nih.govtandfonline.compnas.orgnih.gov underscores the importance of precisely manipulating the ISAS1 locus itself to understand its enzymatic and regulatory mechanisms.
Functional Complementation Assays and Reporter Systems
Functional Complementation Assays: Functional complementation is a classical genetic technique used to confirm that a specific gene is responsible for a particular phenotype observed in a mutant strain biotechacademy.dk. If a knockout or mutation in the ISAS1 gene leads to a discernible phenotype (e.g., loss of ISAS1 transposition activity, altered virulence, or changes in the frequency of insertion events in target genes), introducing a functional copy of the wild-type ISAS1 gene on a plasmid or at an alternative genomic locus can be performed. If the introduction of the functional ISAS1 gene restores the wild-type phenotype, it provides strong evidence that the original mutation in the ISAS1 gene was indeed responsible for the observed effect. This assay is critical for validating the results of knockout and mutagenesis studies.
Reporter Systems: Reporter systems utilize genes encoding easily detectable proteins (such as fluorescent proteins like GFP or enzymes like luciferase) to monitor gene expression or protein localization biotechacademy.dkwikipedia.orgnih.govnih.gov. In ISAS1 research, reporter systems can be employed in several ways:
Transcriptional Reporters: Fusing the promoter region of the ISAS1 gene to a reporter gene allows for the quantitative measurement of ISAS1 gene expression levels under different environmental conditions, growth phases, or in various genetic backgrounds. This can help identify factors that regulate ISAS1 transcription and potentially influence its transposition frequency.
Translational Reporters: Creating a translational fusion between the ISAS1 coding sequence and a reporter gene (e.g., ISAS1-GFP fusion) allows researchers to track the synthesis, stability, and cellular localization of the this compound in real-time within living bacterial cells nih.govelifesciences.org. This can provide insights into where and when the ISAS1 transposase is present and active, potentially revealing its site of action or interaction with other cellular components.
Computational and Theoretical Frameworks for Isas1 Protein Research
Bioinformatic Prediction of ISAS1 Protein Function, Domains, and Interactions
Bioinformatic analysis is fundamental to gaining initial insights into a protein based on its sequence. This involves using computational tools and databases to predict functional characteristics, identify structural domains, and infer potential interaction partners.
Sequence Homology and Phylogenetic Analysis for this compound Family Members
Sequence homology analysis compares the amino acid sequence of this compound to known protein sequences in databases to identify evolutionarily related proteins (homologs). This can help infer potential functions and structural features that are conserved across related proteins protocols.ioyoutube.com. Phylogenetic analysis takes this a step further by reconstructing the evolutionary history of ISAS1 and its homologs, often represented as a phylogenetic tree protocols.ioyoutube.com. This analysis can reveal relationships between different members of the ISAS1 family and their divergence over time nih.gov. For ISAs1 family transposases, comparative bioinformatics analyses have been used to identify conserved domains and motifs wikipedia.orguah.es. UniProt entries for ISAs1 family transposases in Escherichia coli indicate that function is inferred from homology wikimedia.orgwikipedia.org.
Predictive Models for this compound Subcellular Localization and PTMs
Predicting the subcellular localization of a protein is essential for understanding where it functions within the cell youtube.comnih.gov. Computational tools predict localization based on amino acid sequence features, sorting signals, amino acid composition, and functional motifs youtube.comrnceus.com. While specific predictions for this compound were not found, general methods like WoLF PSORT utilize sequence information for prediction rnceus.com.
Post-translational modifications (PTMs) are chemical alterations to a protein after translation that can significantly impact its function, localization, and interactions wikipedia.org. Predictive models for PTMs analyze amino acid sequences for recognition motifs that are targeted by modification enzymes wikipedia.orgijrra.netuni-freiburg.de. Tools like FindMod can predict potential PTM sites based on protein sequences ijrra.net. Databases like PTMcode compile known and predicted functional associations between PTMs. Specific PTM predictions for this compound were not available in the search results.
Molecular Dynamics Simulations and Computational Modeling of this compound Behavior
Molecular dynamics (MD) simulations and computational modeling provide dynamic insights into protein behavior at the atomic level. These methods simulate the movement and interactions of atoms over time, allowing researchers to study conformational changes, flexibility, and interactions with other molecules.
Specific MD simulations or detailed computational models focusing on the dynamic behavior of this compound were not found in the provided search results. However, these techniques are widely applied to study protein dynamics and interactions in general.
Conformational Sampling and Ligand Binding Predictions for this compound
Conformational sampling explores the various three-dimensional shapes a protein can adopt. This is particularly important for understanding protein function and interactions, as protein conformation can change upon binding to a ligand or interacting partner. Molecular dynamics simulations are a key method for conformational sampling.
Ligand binding predictions aim to identify molecules that can bind to a protein and predict the binding pose and affinity. Computational methods like molecular docking and more advanced deep learning models are used for this purpose. These methods can help identify potential therapeutic targets or understand how a protein interacts with small molecules. While the search results discuss these methods and their application to protein-ligand interactions in general, specific predictions for this compound were not available.
Network-Based Analysis of this compound in Cellular Pathways
Network-based analysis involves constructing and analyzing networks of biological entities, such as proteins and their interactions, to understand how they function within cellular pathways. Protein-protein interaction (PPI) networks are a common type of network analysis, where nodes represent proteins and edges represent interactions between them.
Analyzing these networks can reveal key proteins (hub nodes) that have many interactions and are likely important for network function. It can also help identify modules or groups of proteins that work together in specific pathways. While network analysis is a powerful tool in bioinformatics, specific studies detailing the network-based analysis of this compound within cellular pathways were not found in the provided search results. However, the principles of network analysis are applicable to studying the potential role of this compound and its interaction partners within a cellular context.
Theoretical Models for this compound-Mediated Biological Processes
Theoretical models are developed to describe and understand the mechanisms of biological processes mediated by proteins. These models can range from simple conceptual frameworks to complex mathematical or computational models that simulate the behavior of a protein within a biological system.
Future Directions and Emerging Research Avenues for Isas1 Protein
Elucidation of Novel ISAS1 Protein Functions and Regulatory Mechanisms
While ISAS1 is characterized as a transposase, future research should focus on identifying potential novel functions beyond its core transposition activity. Proteins can have moonlighting functions, and investigating whether ISAS1 interacts with other cellular components or pathways could reveal previously unknown roles. For instance, studies could explore if ISAS1 influences host gene expression or participates in cellular processes beyond DNA mobility.
Furthermore, a deeper understanding of the regulatory mechanisms governing ISAS1 activity is essential. Transposition is a tightly controlled process, and future studies should aim to identify the host factors and environmental signals that modulate ISAS1 expression and activity. This could involve detailed investigations into the promoters and regulatory elements controlling the isas1 gene, as well as identifying potential protein partners or post-translational modifications that affect ISAS1 function. Research into how bacterial stress responses, such as the Cpx envelope stress response, might indirectly influence ISAS1 activity through complex regulatory networks could also be a fruitful area.
Systems Biology Integration of this compound Data Across Omics Levels
Integrating data related to this compound across various omics levels (genomics, transcriptomics, proteomics, metabolomics) is a critical future direction. Systems biology approaches can provide a holistic view of how ISAS1 activity impacts the cellular landscape.. By combining genomic data on IS element locations and transposition events with transcriptomic data on gene expression changes and proteomic data on protein abundance, researchers can gain insights into the downstream effects of ISAS1-mediated insertions or excisions.. Metabolomic analysis could further reveal how these genomic and proteomic changes translate into alterations in cellular metabolism..
Future studies should aim to develop and utilize advanced bioinformatics tools and computational models to integrate these diverse datasets.. This will help in identifying correlations between ISAS1 activity and changes in cellular pathways, potentially uncovering its broader impact on bacterial physiology and adaptation..
Development of Advanced Tools and Technologies for this compound Studies
Advancing the study of this compound necessitates the development of novel tools and technologies. Future research should focus on creating more sensitive and precise methods for tracking ISAS1 transposition events in real-time within living cells. This could involve developing fluorescent reporters or advanced microscopy techniques.
Technological advancements in protein analysis, such as improved mass spectrometry techniques and single-molecule approaches, can provide deeper insights into this compound structure, dynamics, and interactions.. The development of high-throughput screening methods to identify inhibitors or activators of ISAS1 transposase activity could also be a significant future direction, potentially leading to strategies to control IS element mobility.. Furthermore, computational tools for predicting ISAS1 binding sites and off-target activity will be crucial for understanding its genomic impact..
Comparative Analysis of this compound Across Diverse Organisms and Environments
Comparative analysis of this compound across a wide range of bacterial species and environmental contexts is a key area for future research. While ISAS1 has been noted in Escherichia coli and Aeromonas salmonicida, its presence and characteristics in other bacteria remain to be fully explored..
Future studies should involve large-scale genomic and proteomic comparisons to understand the evolutionary history of ISAS1, its distribution across different bacterial lineages, and variations in its sequence and structure.,,,. Investigating ISAS1 in bacteria from diverse environments, such as different host organisms or ecological niches, can shed light on how environmental pressures influence ISAS1 evolution and activity, and its potential role in adaptation to specific conditions.. This comparative approach can also help identify conserved domains or residues critical for ISAS1 function and divergent regions that might be responsible for variations in its activity or target specificity.
Fundamental Contributions of this compound Research to General Biological Principles
Research on this compound has the potential to make fundamental contributions to general biological principles, particularly in the areas of genome evolution, gene regulation, and the dynamics of mobile genetic elements. Future studies focusing on ISAS1 can provide valuable model systems for understanding how insertion sequences shape bacterial genomes, driving genomic plasticity and contributing to adaptation and speciation.,.
Investigating how ISAS1-mediated transposition events influence gene expression, either by inserting into coding or regulatory regions or by causing genomic rearrangements, can provide broader insights into gene regulation by mobile elements.,. Furthermore, studying the mechanisms that regulate ISAS1 activity can contribute to our understanding of how cells control the potentially disruptive effects of mobile DNA.,,. Research into ISAS1 and its interactions within the cellular environment will enhance our understanding of protein function and dynamics in a complex biological context.,.
Q & A
Q. What is the structural and functional characterization of the ISAS1 protein, and how was it identified as a transposase?
ISAS1 is a member of the IS3 family of insertion sequences (IS elements) originally identified in Aeromonas salmonicida. It encodes a putative transposase that facilitates genetic mobility via a "cut-and-paste" mechanism. Structural analysis reveals homology to related IS elements such as PGIS2 (Porphyromonas gingivalis) and IS1358 (Vibrio cholerae), with conserved N-terminal DNA-binding domains and C-terminal catalytic regions critical for transposition activity . Initial identification relied on nucleotide sequencing and comparative genomics, with functional validation through transposition assays in model bacterial systems.
Q. In which bacterial species and genomic contexts has ISAS1 been observed, and what evolutionary insights does this provide?
ISAS1 homologs have been detected in diverse gram-negative bacteria, including Aeromonas, Vibrio, and Porphyromonas species. Comparative studies highlight horizontal gene transfer as a key driver of ISAS1 dissemination, with its presence often linked to genomic plasticity and adaptation (e.g., antibiotic resistance islands). Phylogenetic analysis of transposase sequences suggests divergence from a common ancestor shared with IS1358 and PGIS2, underscoring evolutionary conservation in microbial genomes .
Advanced Research Questions
Q. What experimental methodologies are recommended for detecting and quantifying ISAS1 expression or transposition activity in bacterial genomes?
- Southern blotting : To assess ISAS1 copy number variation across bacterial strains using probes targeting conserved transposase regions .
- PCR amplification : For strain-specific screening with primers designed against ISAS1 terminal inverted repeats (TIRs).
- Reporter gene assays : Fusion of ISAS1 TIRs with fluorescent markers to quantify transposition efficiency in vivo .
- ELISA-based quantification : Adapt protocols from IGF1 or AFP ELISA kits (e.g., dilution controls, cross-contamination avoidance) for detecting ISAS1-derived peptides in lysates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
